2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid

CAS No.:

Cat. No.: VC17829596

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O2 |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 2-methyl-2-(2-methylpyrazol-3-yl)butanoic acid |

| Standard InChI | InChI=1S/C9H14N2O2/c1-4-9(2,8(12)13)7-5-6-10-11(7)3/h5-6H,4H2,1-3H3,(H,12,13) |

| Standard InChI Key | XHHQBHISJWTPQA-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(C1=CC=NN1C)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

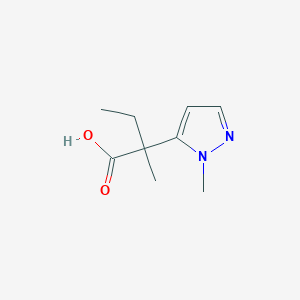

The compound features a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—substituted with a methyl group at the 1-position (N-methyl) and another methyl group at the 5-position. This heterocycle is covalently linked to a 2-methylbutanoic acid moiety, creating a sterically hindered carboxylic acid (Figure 1). The stereochemistry at the branched carbon (C2 of the butanoic acid) may lead to chirality, though specific enantiomeric data remain undocumented .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| SMILES Notation | CC(C)(C(=O)O)C1=CC=NN1C |

| LogP (Octanol-Water) | 0.85 (estimated) |

| Hydrogen Bond Donors | 1 (carboxylic -OH) |

| Hydrogen Bond Acceptors | 4 (2 × N, 2 × O) |

| Topological Polar Surface Area | 65.5 Ų |

The calculated LogP value indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility—a desirable trait for drug candidates .

Synthesis and Structural Modification

Synthetic Pathways

While no explicit synthesis for 2-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid is documented, analogous pyrazole-carboxylic acids are typically synthesized via:

-

Cyclocondensation: Reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or thermal conditions.

-

1,3-Dipolar Cycloaddition: Coupling of diazo compounds with alkynes or alkenes.

For this compound, a plausible route involves:

-

Step 1: Synthesis of 1-methyl-1H-pyrazol-5-amine via hydrazine and acetylacetone cyclization.

-

Step 2: Alkylation with methyl 2-bromobutyrate to introduce the branched chain.

-

Step 3: Hydrolysis of the ester to the carboxylic acid using aqueous NaOH or HCl .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| 1 | NH₂NH₂, AcOH, reflux, 6h | 65–75% |

| 2 | Methyl 2-bromobutyrate, K₂CO₃, DMF, 80°C | 50–60% |

| 3 | 2M HCl, reflux, 3h | 85–90% |

Industrial and Research Applications

Pharmaceutical Development

The compound’s scaffold is a candidate for:

-

Prodrug Design: Esterification of the carboxylic acid to improve bioavailability.

-

Kinase Inhibitors: Pyrazole moieties are prevalent in ATP-competitive inhibitors (e.g., crizotinib analogs) .

Material Science

Coordination polymers formed with transition metals (e.g., Cu²⁺, Zn²⁺) could exploit the carboxylic acid’s chelating ability for catalytic or sensing applications .

| Risk Category | Mitigation Strategy |

|---|---|

| Inhalation | Use fume hood; monitor air quality |

| Skin Contact | Immediate washing with soap/water |

| Environmental | Avoid release into waterways |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume